

# Cinnamylpiperazine Hydrochloride: A Technical Overview of its Structure, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: *Cinnamyl piperazine hydrochloride*

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## Introduction

Cinnamylpiperazine hydrochloride is a derivative of piperazine featuring a cinnamyl group attached to one of the nitrogen atoms. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The cinnamylpiperazine core, in particular, has been identified as a crucial motif in compounds targeting the central nervous system (CNS), as well as those with anti-inflammatory and analgesic properties<sup>[1][2]</sup>. This technical guide provides a detailed overview of the chemical structure, synthesis, and known biological activities of cinnamylpiperazine hydrochloride, intended to serve as a resource for professionals in drug discovery and development.

## Chemical Structure and Properties

Cinnamylpiperazine hydrochloride is the hydrochloride salt of 1-cinnamylpiperazine. The core structure consists of a piperazine ring N-substituted with a (E)-3-phenylprop-2-enyl (cinnamyl) group. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Chemical Structure:

- IUPAC Name: 1-[(E)-3-phenylprop-2-enyl]piperazine,hydrochloride

- Molecular Formula: C<sub>13</sub>H<sub>19</sub>ClN<sub>2</sub>[\[3\]](#)
- CAS Number: 163596-56-3[\[3\]](#)

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cinnamylpiperazine Hydrochloride and its Free Base

Property	Cinnamylpiperazine Hydrochloride	N-Cinnamylpiperazine (Free Base)	Reference(s)
Molecular Weight	<b>238.76 g/mol</b>	<b>202.30 g/mol</b>	<a href="#">[4]</a>
Melting Point	>200°C (decomposition) or 274-276°C	31-33°C	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	402°C at 760 mmHg	162-165°C at 4 mmHg	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to Off-White Solid	Crystalline Solid	<a href="#">[3]</a>

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | - |[\[3\]](#) |

## Synthesis of Cinnamylpiperazine Hydrochloride

The synthesis of cinnamylpiperazine hydrochloride is typically achieved in a two-step process: first, the synthesis of the free base, N-cinnamylpiperazine, followed by its conversion to the hydrochloride salt.

### Synthesis of N-Cinnamylpiperazine (Free Base)

A common and direct method for synthesizing N-cinnamylpiperazine involves the nucleophilic substitution reaction between cinnamyl chloride and an excess of piperazine.[\[7\]](#) The use of excess piperazine is crucial to minimize the formation of the di-substituted by-product.

A detailed experimental protocol is adapted from established procedures.[\[5\]](#)[\[6\]](#)

- Reaction Setup: Dissolve absolute piperazine (2.5 moles) in isopropanol (1 liter) in a suitable reaction flask.
- Addition of Reagent: Add cinnamyl chloride (0.5 moles) dropwise to the piperazine solution at room temperature.
- Reaction Conditions: After the addition is complete, heat the reaction mixture to 70°C and maintain for 3 hours with stirring.[5]
- Work-up and Isolation:
  - Distill the isopropanol to remove the solvent.
  - Dissolve the resulting residue in chloroform (500 ml).
  - Wash the chloroform solution with a sodium hydroxide solution and then with water.
  - Dry the organic layer over anhydrous potassium carbonate and filter.
  - Remove the chloroform by vacuum distillation.
- Purification:
  - Remove the excess piperazine from the crude product by sublimation.[5][6]
  - Distill the residue under reduced pressure to obtain pure N-cinnamylpiperazine. The product can be further purified by recrystallization from n-hexane.[5][6]

Table 2: Summary of Synthesis Data for N-Cinnamylpiperazine

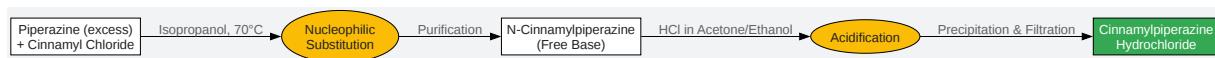
Parameter	Value	Reference(s)
Piperazine (molar eq.)	5	[5]
Cinnamyl Chloride (molar eq.)	1	[5]
Solvent	Isopropanol	[5]
Reaction Temperature	70°C	[5]
Reaction Time	3 hours	[5]

| Reported Yield | 56% | [5][6] |

## Conversion to Cinnamylpiperazine Hydrochloride

The free base is converted to its hydrochloride salt to improve its handling and solubility properties.

- Dissolve the purified N-cinnamylpiperazine in a suitable solvent such as acetone or ethanol. [7]
- Treat the solution with hydrochloric acid (e.g., as a solution in isopropanol or ethereal HCl) until precipitation is complete.
- Isolate the resulting precipitate by filtration.
- Wash the solid with a cold solvent (e.g., acetone) and dry under vacuum to yield cinnamylpiperazine hydrochloride.



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Synthesis workflow for Cinnamylpiperazine Hydrochloride.

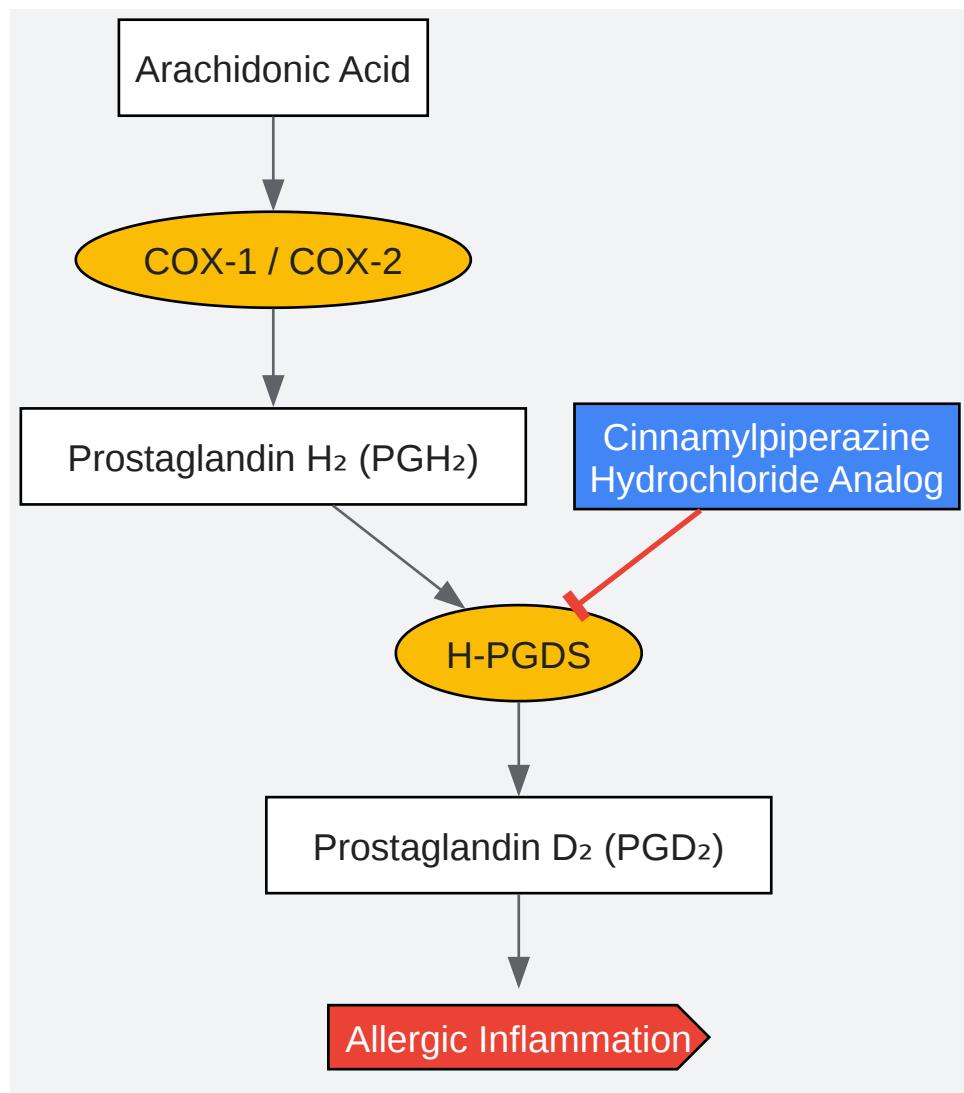
## Pharmacological Activity and Signaling Pathways

Cinnamylpiperazine derivatives have been investigated for various pharmacological activities. Depending on the specific substitutions, they can act on different biological targets.

## Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS)

Certain cinnamylpiperazine analogs have been identified as highly potent and selective inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). One such compound, designated HPGDS inhibitor 2, demonstrates an  $IC_{50}$  of 9.9 nM.<sup>[8]</sup> H-PGDS is a key enzyme in the biosynthesis of prostaglandin D<sub>2</sub> (PGD<sub>2</sub>), a critical mediator in allergic inflammation.<sup>[9]</sup> By inhibiting H-PGDS, these compounds can reduce the production of PGD<sub>2</sub>, making them attractive candidates for treating allergic diseases like asthma and rhinitis.<sup>[9]</sup>

The signaling pathway involves the conversion of arachidonic acid to PGH<sub>2</sub> by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH<sub>2</sub> to PGD<sub>2</sub>.<sup>[9]</sup> Inhibition of H-PGDS blocks this final step.



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Mechanism of H-PGDS inhibition by Cinnamylpiperazine analogs.

## $\mu$ -Opioid Receptor (MOR) Activity

The cinnamylpiperazine scaffold is also a primary structural component in a class of novel synthetic opioids.<sup>[10][11]</sup> These compounds, such as AP-237 and AP-238, are known to act as agonists at the  $\mu$ -opioid receptor (MOR).<sup>[10][12]</sup> Their activity at the MOR is responsible for their analgesic effects, but also their potential for abuse.<sup>[13]</sup> Studies have shown that while some of these derivatives are potent, their efficacy can be substantially less than that of fentanyl.<sup>[10][12]</sup> For example, in a  $\beta$ -arrestin 2 recruitment assay, the MOR activation potential of studied cinnamylpiperazines was found to be lower than fentanyl.<sup>[10][11]</sup>

## Conclusion

Cinnamylpiperazine hydrochloride is a versatile chemical entity whose core structure is amenable to synthetic modification, leading to compounds with diverse pharmacological profiles. The straightforward synthesis allows for the generation of derivatives that can be screened for various biological activities. Its demonstrated role as a scaffold for potent H-PGDS inhibitors and  $\mu$ -opioid receptor agonists highlights its significance in drug discovery. This guide provides foundational technical information to aid researchers and scientists in the exploration and development of novel therapeutics based on the cinnamylpiperazine motif.

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